molecular formula C24H31N7O B6548461 3-cyclohexyl-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one CAS No. 946339-70-4

3-cyclohexyl-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one

Cat. No.: B6548461
CAS No.: 946339-70-4
M. Wt: 433.5 g/mol
InChI Key: NJYRAESIVICJHL-UHFFFAOYSA-N
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Description

3-cyclohexyl-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one is a complex organic compound characterized by its triazolopyrimidine core. Its synthesis and reactions have drawn significant interest due to potential applications in medicinal chemistry and pharmacology. This article delves into its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one typically involves the following steps:

  • Formation of the triazolopyrimidine ring: : This step often involves cyclization reactions using precursors such as 4-methylphenyl hydrazine and appropriate aldehydes or ketones under acidic or basic conditions.

  • Attachment of the piperazine moiety: : Nucleophilic substitution reactions are used to attach the piperazine ring, typically using halogenated intermediates.

  • Cyclohexyl and propanone additions: : The final steps involve the addition of the cyclohexyl group and the propanone chain, which can be achieved through a series of Friedel-Crafts alkylation or related reactions.

Industrial Production Methods

Industrial production would scale up these synthetic routes, optimizing reaction conditions for yield and purity. Factors such as temperature, pressure, and solvent choice are fine-tuned. Catalysts may be employed to enhance efficiency, and continuous flow reactors might be utilized to maintain consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one undergoes various chemical reactions, including:

  • Oxidation: : Commonly with reagents like potassium permanganate or chromium trioxide, leading to carboxylic acid derivatives.

  • Reduction: : Often using hydrogenation with palladium/carbon catalysts to reduce double bonds or nitro groups.

  • Substitution: : Halogenation or nitration reactions facilitated by halogenating agents or nitrating mixtures.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

  • Reducing Agents: : Palladium on carbon (Pd/C), Sodium borohydride (NaBH4)

  • Solvents: : Dichloromethane (DCM), Methanol (MeOH), Toluene

Major Products

  • Oxidation: : Corresponding carboxylic acids

  • Reduction: : Saturated derivatives or amine products

  • Substitution: : Halogenated or nitrated analogs

Scientific Research Applications

3-cyclohexyl-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one has numerous applications:

  • Chemistry: : Used as an intermediate for more complex organic synthesis.

  • Biology: : Studied for its interactions with cellular pathways and potential bioactivity.

  • Medicine: : Explored for therapeutic potential due to its structural similarity to known bioactive compounds.

  • Industry: : Employed in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound typically involves binding to specific molecular targets. The triazolopyrimidine core is known for interacting with nucleic acid bases, proteins, and enzymes. Its effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.

Comparison with Similar Compounds

Compared to other triazolopyrimidine derivatives, 3-cyclohexyl-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one stands out due to its:

  • Unique cyclohexyl and piperazine moieties, which impart distinct chemical properties.

  • Greater lipophilicity, enhancing membrane permeability and potential bioavailability.

Similar Compounds

  • 4-amino-1,2,4-triazole

  • 7-amino-3-phenyl-1,2,4-triazolo[4,3-a]pyrimidine

  • 2,4-diamino-6-hydroxy-1,3,5-triazine

This compound’s unique structure renders it a valuable asset in various scientific and industrial fields.

Properties

IUPAC Name

3-cyclohexyl-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N7O/c1-18-7-10-20(11-8-18)31-24-22(27-28-31)23(25-17-26-24)30-15-13-29(14-16-30)21(32)12-9-19-5-3-2-4-6-19/h7-8,10-11,17,19H,2-6,9,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYRAESIVICJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCC5CCCCC5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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